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molecular formula C21H40O3 B078225 Methyl 3-oxoicosanoate CAS No. 14531-35-2

Methyl 3-oxoicosanoate

Cat. No. B078225
M. Wt: 340.5 g/mol
InChI Key: ZHYWEHNCZJJFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252755B2

Procedure details

Methyl 3-oxoicosanoate (5.2 g, 15.3 mmoles) is dissolved in anhydrous tetrahydrofuran (31 mL) and this solution is added slowly dropwise to an ice-cooled solution of lithium borohydride in anhydrous tetrahydrofuran (2 M, 31 mL, 61.2 mmoles). When the addition is complete, the cooling bath is removed and the reaction is stirred at ambient temperature for 16 hours. The clear, colorless solution is again cooled in an ice bath, and aqueous hydrochloric acid (1 M, 62 mL) is added slowly dropwise to decompose the excess reducing agent (gas is evolved). When a homogeneous solution is obtained, the mixture is concentrated to remove tetrahydrofuran. Methylene chloride (100 mL) is added; the mixture is shaken well and poured into a separatory funnel. The layers are allowed to separate and the bottom aqueous layer is drawn off. The aqueous layer is then washed once more with methylene chloride (100 mL), and the combined methylene chloride solutions are washed with saturated aqueous sodium chloride (50 mL). The methylene chloride solution is then dried over anhydrous sodium sulfate, filtered and co-evaporated five times with methanol (50 mL each) to dryness. The oil is dried well in vacuo. The yield is 3.7 g (77%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
31 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:3][C:4](OC)=[O:5].[BH4-].[Li+]>O1CCCC1>[CH2:4]([OH:5])[CH2:3][CH:2]([OH:1])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24] |f:1.2|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
O=C(CC(=O)OC)CCCCCCCCCCCCCCCCC
Name
Quantity
31 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
31 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the cooling bath is removed
TEMPERATURE
Type
TEMPERATURE
Details
The clear, colorless solution is again cooled in an ice bath
ADDITION
Type
ADDITION
Details
aqueous hydrochloric acid (1 M, 62 mL) is added slowly dropwise
CUSTOM
Type
CUSTOM
Details
When a homogeneous solution is obtained
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
ADDITION
Type
ADDITION
Details
Methylene chloride (100 mL) is added
STIRRING
Type
STIRRING
Details
the mixture is shaken well
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
to separate
WASH
Type
WASH
Details
The aqueous layer is then washed once more with methylene chloride (100 mL)
WASH
Type
WASH
Details
the combined methylene chloride solutions are washed with saturated aqueous sodium chloride (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution is then dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The oil is dried well in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(CC(CCCCCCCCCCCCCCCCC)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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